molecular formula C19H22N2O2S B5756298 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

Cat. No. B5756298
M. Wt: 342.5 g/mol
InChI Key: ZIQZKLICZHUGHQ-UHFFFAOYSA-N
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Description

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as DAPH-12, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It belongs to the class of carbonothioylamides and has a molecular weight of 362.5 g/mol.

Mechanism Of Action

The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play important roles in various cellular processes. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This results in the inhibition of various cellular processes such as cell growth, differentiation, and apoptosis.

Biochemical And Physiological Effects

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have anti-cancer activity and can induce cell death in various cancer cell lines. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been reported to have neuroprotective effects and can protect neurons from oxidative stress-induced cell death.

Advantages And Limitations For Lab Experiments

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying PKC signaling pathways. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has not been extensively studied in vivo, which limits its potential clinical applications.

Future Directions

There are several future directions for research on N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. Another area of interest is the investigation of the in vivo effects of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, which could provide valuable information for its potential clinical applications. Additionally, the anti-cancer activity of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide could be further explored, potentially leading to the development of new cancer therapeutics.

Synthesis Methods

The synthesis of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves the reaction of 3,4-dimethylaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 4-isopropoxybenzoyl chloride to yield the final product, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. The synthesis of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been reported in several scientific journals, and the purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been widely used in scientific research for its various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C (PKC) in vitro, which is an important enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been reported to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have anti-cancer activity and can induce cell death in various cancer cell lines.

properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12(2)23-17-9-6-15(7-10-17)18(22)21-19(24)20-16-8-5-13(3)14(4)11-16/h5-12H,1-4H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQZKLICZHUGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide

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